Bornaprolol

Pharmacodynamic duration Beta-adrenoceptor occupancy Sustained receptor blockade

Bornaprolol (FM-24; CAS 66451-06-7) is a non-cardioselective β-adrenoceptor antagonist belonging to the aryloxypropanolamine class, distinguished structurally by its exo-norbornylphenoxy substituent. Preclinical and early-phase human studies have characterised bornaprolol as a β-blocker with unusually prolonged pharmacodynamic effects driven by a slow-dissociation, nearly irreversible receptor binding mechanism, rather than by sustained plasma exposure.

Molecular Formula C19H29NO2
Molecular Weight 303.4 g/mol
Cat. No. B1219232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBornaprolol
Synonyms1-(2-exo-bicyclo(2,2,1)hept-2-ylphenoxy)-3- ((1-methylethyl)amino)-2-propanol
bornaprolol
FM 24
FM-24
Molecular FormulaC19H29NO2
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC=C1C2CC3CCC2C3)O
InChIInChI=1S/C19H29NO2/c1-13(2)20-11-16(21)12-22-19-6-4-3-5-17(19)18-10-14-7-8-15(18)9-14/h3-6,13-16,18,20-21H,7-12H2,1-2H3
InChIKeyNACJSVRGPPMZRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bornaprolol for Research Procurement: Beta-Adrenoceptor Antagonist with Differentiated Binding Kinetics


Bornaprolol (FM-24; CAS 66451-06-7) is a non-cardioselective β-adrenoceptor antagonist belonging to the aryloxypropanolamine class, distinguished structurally by its exo-norbornylphenoxy substituent [1]. Preclinical and early-phase human studies have characterised bornaprolol as a β-blocker with unusually prolonged pharmacodynamic effects driven by a slow-dissociation, nearly irreversible receptor binding mechanism, rather than by sustained plasma exposure [2]. This mechanism fundamentally differentiates bornaprolol from conventional competitive, rapidly reversible β-blockers such as propranolol, betaxolol, and nadolol.

Why Bornaprolol Cannot Be Replaced by Other β-Blockers in Mechanistic Research


The clinically established β-blocker taxonomy rests on pharmacokinetic half-life, cardioselectivity, and intrinsic sympathomimetic activity (ISA). Bornaprolol does not fit a simple substitution paradigm because its pharmacodynamic half-life (63–86 h) exceeds its plasma elimination half-life (20 h, oral) by a factor of 3–4 [1], and its receptor blockade persists long after plasma concentrations become undetectable [2]. Furthermore, bornaprolol is a non-competitive, slowly dissociable—effectively irreversible—antagonist, whereas clinical standards such as propranolol, betaxolol, and bisoprolol are competitive, readily reversible ligands [3]. Substituting bornaprolol with a reversible β-blocker in an experimental system will produce qualitatively different receptor occupancy dynamics and cannot reproduce the insurmountable antagonism that bornaprolol elicits.

Bornaprolol Quantitative Differentiation Data Against Closest Analogs


Pharmacodynamic Half-Life: Bornaprolol vs. Propranolol, Betaxolol, and Nadolol

In a double-blind, placebo-controlled crossover study in healthy volunteers (n=6), bornaprolol's reduction of exercise-induced tachycardia was statistically significant up to 48 h post-dose, yielding a calculated pharmacodynamic half-life of 63–86 h [1]. By contrast, propranolol's pharmacodynamic half-life is approximately 12 h [2]; betaxolol's plasma elimination half-life is 14–22 h with a correspondingly shorter duration of effect [3]; and nadolol's plasma half-life is 14–24 h [4]. Bornaprolol therefore provides approximately 3-fold longer functional β-blockade than the longest-duration conventional agents.

Pharmacodynamic duration Beta-adrenoceptor occupancy Sustained receptor blockade

Slowly Dissociable, Non-Competitive Antagonism: Bornaprolol vs. Propranolol in Cardiac Membranes

In rat cardiac particulate fractions, bornaprolol inhibited isoproterenol-stimulated adenylate cyclase with an apparent dissociation constant (Kd) of 0.2 μM, versus 0.01 μM for propranolol [1]. Critically, bornaprolol's inhibition was not reversed by extensive washing, whereas propranolol's competitive inhibition was fully reversible under identical conditions [1]. Scatchard analysis demonstrated that bornaprolol reduced the number of functional β-adrenoceptor binding sites (Bmax reduction) without altering the affinity of remaining sites, whereas propranolol decreased apparent affinity (Kd shift) without reducing receptor number—a signature of irreversible or very slowly dissociable binding distinct from classical competitive antagonism [1].

Irreversible antagonist Slow dissociation kinetics Insurmountable antagonism

In Vivo Duration of Beta-Receptor Occupancy: Bornaprolol vs. Propranolol in Mice

Following oral administration (2 mg/kg) in mice, bornaprolol maintained 40% inhibition of ¹²⁵I-hydroxybenzylpindolol binding in cardiac tissue at 24 h post-dose, whereas no effect of propranolol at an equiblocking dose was detectable at 18 h [1]. This occurred despite similar plasma pharmacokinetic profiles for the two compounds, confirming that the prolonged blockade is attributable to slow receptor dissociation rather than pharmacokinetic retention [1].

In vivo receptor occupancy Target engagement duration Oral beta-blockade persistence

Saturable Alpha-1 Acid Glycoprotein Binding: Bornaprolol Protein Binding Profile

Bornaprolol displays saturable, high-affinity binding to alpha-1 acid glycoprotein (AAG) with association constant K = 433,900 M⁻¹ and n = 1.89 binding sites, whereas binding to human serum albumin is non-saturable with nK = 6.4 × 10³ M⁻¹ [1]. Binding to blood cells was negligible. This binding profile differs markedly from propranolol, which binds primarily to albumin (~90% bound) with lower affinity to AAG, and from the cardioselective agent betaxolol (~55% protein bound) [2]. Bornaprolol's high-affinity, saturable AAG binding has implications for free drug concentration predictions and potential displacement interactions in experimental systems containing elevated AAG levels (e.g., inflammatory models).

Plasma protein binding Alpha-1 acid glycoprotein Drug distribution modelling

Non-Linear, Dose-Dependent Bioavailability of Bornaprolol vs. Propranolol

In healthy volunteers receiving five escalating single oral doses (120, 240, 480, 960 mg) plus a 20 mg i.v. dose, bornaprolol exhibited a bioavailability that decreased inversely with oral dose—a non-linear pharmacokinetic behaviour contrasting with propranolol's dose-dependent bioavailability that increases upon saturation of first-pass hepatic metabolism [1]. Bornaprolol's AUC and Cmax increased in a non-dose-proportional manner, and the glucuronide metabolite-to-parent AUC ratio ranged from 13 to 21 (oral), indicating extensive but saturable presystemic glucuronidation [1]. Propranolol, conversely, shows increased bioavailability at higher doses due to saturation of CYP2D6-mediated hydroxylation [2].

Non-linear pharmacokinetics Bioavailability First-pass metabolism saturation

Bornaprolol Evidence-Based Research and Industrial Application Scenarios


Sustained β-Adrenoceptor Blockade in Chronic In Vivo Models Without Repeated Dosing

Bornaprolol's pharmacodynamic half-life of 63–86 h enables single daily oral dosing to maintain sustained β-adrenoceptor blockade over 24–48 h in rodent models [1]. This is particularly valuable for chronic cardiovascular studies—such as hypertension, cardiac remodelling, or heart failure models—where repeated handling stress from multiple daily injections of short-acting β-blockers such as propranolol (PD t½ ≈12 h) would confound haemodynamic endpoints. The persistence of in vivo receptor occupancy (40% at 24 h in cardiac tissue [2]) provides experimental confidence that target engagement is maintained throughout the dosing interval.

Mechanistic Studies of Insurmountable Antagonism and Slowly Dissociable Receptor Pharmacology

Bornaprolol is one of the few well-characterised slowly dissociable β-adrenoceptor antagonists, alongside ICI 147,798, and the only one with detailed in vitro and in vivo dissociation kinetics published [1]. Its non-competitive, wash-resistant inhibition of isoproterenol-stimulated adenylate cyclase (Kd = 0.2 μM) [2] makes it an essential tool for investigating insurmountable antagonism, functional receptor reserve, and the relationship between ligand dissociation rate and duration of pharmacological effect, as noted in the literature [3]. Propranolol, betaxolol, and bisoprolol cannot serve as surrogates for these mechanistic studies because their competitive, rapidly reversible binding produces qualitatively different effects on receptor population dynamics.

Investigating Alpha-1 Acid Glycoprotein (AAG)-Dependent Drug Distribution and Displacement

Bornaprolol's saturable, high-affinity binding to AAG (K = 433,900 M⁻¹) compared with its non-saturable albumin binding (nK = 6.4 × 10³ M⁻¹) [1] positions it as a probe compound for studies on AAG-mediated drug distribution. Conditions that elevate AAG—such as inflammation, cancer, or surgical stress—can markedly alter the free fraction of AAG-bound drugs. Bornaprolol's negligible binding to blood cells further simplifies distribution modelling. No other commonly available β-blocker exhibits this saturable AAG-dominant binding profile, making bornaprolol a uniquely informative ligand for protein binding displacement and PBPK modelling studies.

Pre-Systemic Glucuronidation and Non-Linear Pharmacokinetic Investigation

Bornaprolol undergoes extensive presystemic glucuronidation, with metabolite-to-parent AUC ratios of 13–21, and exhibits a unique inverse dose-bioavailability relationship [1]. This metabolic pathway contrasts with the CYP2D6-mediated oxidation that dominates propranolol and most lipophilic β-blockers. Bornaprolol therefore serves as a probe substrate for UDP-glucuronosyltransferase (UGT)-mediated first-pass metabolism studies, particularly for investigating saturation of intestinal and hepatic glucuronidation and its impact on oral bioavailability.

Quote Request

Request a Quote for Bornaprolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.